1,2,3,4-Tetrahydro-2,7-naphthyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4-tetrahydro-2,7-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-3-9-5-8-6-10-4-2-7(1)8/h1,3,5,10H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTPQWRLHLQVBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40591043 | |
| Record name | 1,2,3,4-Tetrahydro-2,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40591043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108749-08-2 | |
| Record name | 1,2,3,4-Tetrahydro-2,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40591043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Chemical Transformations of 1,2,3,4 Tetrahydro 2,7 Naphthyridine
Oxidation Reactions
The partial saturation of the 1,2,3,4-tetrahydro-2,7-naphthyridine ring system allows for oxidation to the fully aromatic 2,7-naphthyridine (B1199556). This transformation re-establishes the aromaticity of the heterocyclic system. While specific examples for the this compound isomer are not extensively detailed in the reviewed literature, the oxidation of tetrahydronaphthyridine derivatives, in general, can be accomplished using various oxidizing agents. For other isomers like tetrahydro-1,5-naphthyridines, reagents such as selenium, 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), or high-temperature reactions with benzoquinone are employed to achieve aromatization. nih.gov It is plausible that similar conditions could be applied to achieve the oxidation of this compound.
Further Reduction to Saturated Derivatives
The this compound molecule can undergo further reduction to yield fully saturated decahydro-2,7-naphthyridine (B1630171) derivatives. This type of reaction typically involves catalytic hydrogenation. The specific conditions for the complete saturation of the this compound ring system would likely involve hydrogen gas in the presence of a metal catalyst, such as platinum or palladium, under elevated pressure and temperature. The stereochemistry of the resulting decahydro-2,7-naphthyridine would be dependent on the specific catalyst and reaction conditions employed.
Nucleophilic Substitution Reactions
The this compound scaffold, particularly when appropriately substituted, is susceptible to nucleophilic substitution reactions. These reactions are crucial for the introduction of various functional groups, leading to a diverse range of derivatives.
Research has shown that in derivatives such as 7-alkyl-1,3-dichloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles, the chlorine atoms can be sequentially substituted by nucleophiles. For instance, reaction with cyclic amines like pyrrolidine, piperidine, and azepane in ethanol (B145695) leads to the monosubstitution at the C-1 position. nih.gov The second chlorine at the C-3 position can then be substituted under more forcing conditions or by a different nucleophile.
A study on 1,3-dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile demonstrated its reaction with various nucleophiles. Reaction with cyclic amines yielded 1-amino-3-chloro derivatives. mdpi.com Subsequent reaction with a second nucleophile, such as a thiol, can lead to the displacement of the remaining chlorine atom. mdpi.com The table below summarizes some of the synthesized derivatives through nucleophilic substitution.
| Starting Material | Nucleophile | Product | Reference |
|---|---|---|---|
| 7-Alkyl-1,3-dichloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles | Pyrrolidine, Piperidine, or Azepane | 7-Alkyl-1-amino-3-chloro-5,6,7,8-tetrahydro-2,7-naphthyridines | nih.gov |
| 1,3-Dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile | Pyrrolidine | 3-Chloro-7-isopropyl-1-(pyrrolidin-1-yl)-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile | mdpi.com |
| 1,3-Dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile | Azepane | 1-(Azepan-1-yl)-3-chloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile | mdpi.com |
| 1-(Azepan-1-yl)-3-chloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile | 2-Mercaptoethanol | 1-Azepan-1-yl-3-((2-hydroxyethyl)thio)-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile | mdpi.com |
Electrophilic Reactions
The nitrogen atoms in the this compound ring possess lone pairs of electrons and can therefore act as nucleophiles, reacting with a variety of electrophiles. Common electrophilic reactions for related tetrahydronaphthyridine systems include N-alkylation and N-acylation. nih.gov These reactions typically occur at the more basic nitrogen atom. For this compound, this would likely be the nitrogen in the saturated portion of the ring system (N-2).
For instance, the reaction with alkyl halides in the presence of a base would lead to the corresponding N-alkylated product. nih.gov Similarly, acylation with acyl chlorides or acid anhydrides would yield N-acylated derivatives. These reactions are fundamental in modifying the electronic and steric properties of the molecule, which is a common strategy in the development of new chemical entities.
Rearrangement Mechanisms
Derivatives of this compound can undergo interesting rearrangement reactions, most notably the Smiles rearrangement. mdpi.com This intramolecular nucleophilic aromatic substitution reaction has been observed in the 2,7-naphthyridine series, providing a pathway to novel heterocyclic structures.
A key study demonstrated that the reaction of 1-amino-3-chloro-7-alkyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles with certain primary and secondary amines can trigger a rearrangement to form 6,8-diamino-2-alkyl-2,7-naphthyridin-1-ones. nih.gov This rearrangement is influenced by steric factors related to the substituent at the 7th position and the nature of the amine at the 1st position. nih.gov
Furthermore, a Smiles rearrangement serves as a key step in the synthesis of 1-amino-3-oxo-2,7-naphthyridines. mdpi.com The process involves the intramolecular attack of a nucleophile onto the aromatic ring, leading to the displacement of a leaving group and the formation of a new ring system. For example, the treatment of appropriately substituted 1-amino-3-chloro-2,7-naphthyridine derivatives can lead to the formation of furo[2,3-c]-2,7-naphthyridines or rearranged 1,3-diamino-2,7-naphthyridines.
The propensity for these rearrangements highlights the complex reactivity of the 2,7-naphthyridine scaffold and offers synthetic routes to structurally diverse compounds. The table below lists compounds involved in or resulting from such rearrangement reactions.
| Compound Name | Role in Rearrangement | Reference |
|---|---|---|
| 1-Amino-3-chloro-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile | Starting material for rearrangement | nih.gov |
| 6,8-Diamino-2-methyl-2,7-naphthyridin-1-ones | Product of rearrangement | nih.gov |
| 1,3-Dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile | Precursor to rearrangement substrates | mdpi.com |
| 1-Amino-3-oxo-2,7-naphthyridines | Product of Smiles rearrangement | mdpi.com |
Pharmacological and Biological Research on 1,2,3,4 Tetrahydro 2,7 Naphthyridine Analogs
Antimicrobial and Anti-infective Activities
Derivatives of the broader naphthyridine family are well-documented for their antimicrobial properties. However, research specifically isolating the antimicrobial activities of 1,2,3,4-tetrahydro-2,7-naphthyridine and its close analogs is more specific.
Activity against Bacterial Strains (Gram-positive and Gram-negative)
While many naphthyridine isomers exhibit significant antibacterial action, the activity of 2,7-naphthyridine (B1199556) derivatives is varied. For instance, the marine alkaloid Subarine, which contains a benzo[f]naphthyridine core, was evaluated against numerous Gram-positive and Gram-negative bacteria but did not show significant activity. In contrast, other complex alkaloids incorporating the 2,7-naphthyridine structure have demonstrated antibacterial effects.
It is the 1,8-naphthyridine (B1210474) derivatives that are most known for their potent antibacterial effects. Nalidixic acid was introduced for treating urinary tract infections caused by Gram-negative bacteria. Other analogs like enoxacin show broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
Activity against Fungi
Several naturally occurring complex molecules containing a 2,7-naphthyridine core have demonstrated notable antifungal properties.
Eupolauridine , an indeno[1,2,3-ij]naphthyridine alkaloid, exhibited significant activity against Candida albicans, with a reported Minimum Inhibitory Concentration (MIC) of 1.56 μg/mL.
The alkaloid Hadranthine A was also found to be active against C. albicans, showing an MIC of 20 μg/mL.
Sampangine derivatives, which have a naphtho[1,2,3-ij]naphthyridine structure, are also recognized for their antifungal effects. 3-Methoxysampangine, for example, displayed significant in vitro activity against C. albicans, Cryptococcus neoformans, and Aspergillus fumigatus.
| Compound | Fungal Strain | Activity (MIC) |
|---|---|---|
| Eupolauridine | Candida albicans | 1.56 µg/mL |
| Hadranthine A | Candida albicans | 20 µg/mL |
| 3-Methoxysampangine | Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus | Significant in vitro activity |
Mechanisms of Antimicrobial Action (e.g., Inhibition of Nucleic Acid Synthesis, Cell Membrane Disruption, DNA gyrase inhibition)
The most well-characterized mechanism of antimicrobial action for the naphthyridine class of compounds relates to the inhibition of bacterial DNA synthesis, specifically through the targeting of DNA gyrase and topoisomerase IV. This mechanism is firmly established for 1,8-naphthyridine derivatives like nalidixic acid and enoxacin. These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.
For 2,7-naphthyridine analogs, the mechanisms are less defined. However, some insights have been gained:
Antifungal Mechanism: The antifungal action of azole-class drugs often involves the inhibition of ergosterol synthesis, a key component of the fungal cell membrane. Polyenes, another class, bind directly to ergosterol, creating pores that disrupt membrane integrity. For sampangine, it has been suggested that its antifungal activity may stem from the disruption of heme biosynthesis or metabolism.
Antitubercular Activity
Naphthyridine derivatives have been identified as a versatile scaffold for designing potential anti-tubercular agents. While much of the development has been in the 1,8-naphthyridine series, some analogs have shown potent activity against Mycobacterium tuberculosis. For example, certain 1,8-naphthyridine derivatives have shown activity against the Mtb H37Rv strain with MIC values as low as 0.25 µg/mL.
Research into the specific antitubercular properties of 2,7-naphthyridine and its tetrahydro analogs is an emerging area. The natural products sampangine and 3-methoxysampangine, which feature a naphtho[1,2,3-ij]naphthyridine core, have demonstrated excellent activity against Mycobacterium intracellulare, which is comparable to the standard drug rifampin.
Anticancer and Cytotoxic Properties
The 2,7-naphthyridine scaffold is a component of several compounds with significant cytotoxic and anticancer properties. Research has explored a range of synthetic and naturally derived analogs for their potential in oncology.
Specifically, the this compound core is a key building block for the synthesis of potent inhibitors of nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT is the rate-limiting enzyme in the NAD salvage pathway, which is crucial for cellular metabolism and survival. Cancer cells have a high demand for NAD+, making them particularly vulnerable to NAMPT inhibition. Inhibition of NAMPT leads to the depletion of NAD+ and NADP(H), which in turn causes an accumulation of reactive oxygen species (ROS), loss of ATP, and ultimately, cell death through apoptosis and necrosis.
Other 2,7-naphthyridine derivatives have also shown promising anticancer activity:
1-amino-4-phenyl-2,7-naphthyridine displayed cytotoxic activity against human lung tumor and breast cancer cell lines.
Naturally occurring alkaloids like Hadranthine B showed in vitro cytotoxicity against several human cancer cell lines, including malignant melanoma, epidermoid carcinoma, ductal carcinoma, and ovary carcinoma, with IC50 values between 3–6 μg/mL.
Eupolauridine N-oxide was found to be particularly active against a human ovarian cancer cell line (IC50 = 3.5 μM) and a non-small-cell lung cancer cell line (IC50 = 1.77 μM).
A recent patent application described a series of novel 2,7-naphthyridine compounds as inhibitors of Microtubule-associated serine/threonine kinase-like (MASTL), an oncogenic kinase, for cancer treatment.
| Compound Class/Derivative | Target/Mechanism | Cancer Cell Line(s) | Activity (IC50) |
|---|---|---|---|
| This compound-based inhibitors | NAMPT Inhibition | Hematological Malignancies | Potent anticancer activity |
| Hadranthine B | Cytotoxicity | SK-MEL (Melanoma), KB (Epidermoid), BT-549 (Ductal), SK-OV-3 (Ovary) | 3–6 µg/mL |
| Eupolauridine N-oxide | Cytotoxicity | Human Ovarian Cancer, Non-small-cell Lung Cancer | 3.5 µM, 1.77 µM |
| 1-amino-4-phenyl-2,7-naphthyridine | Cytotoxicity | Human Lung Tumor, Breast Cancer | Active |
| Nauclefine | Apoptosis Induction | Diverse Cancer Cells | Active |
Apoptosis Induction in Cancer Cells
A primary mechanism through which many anticancer compounds exert their effect is the induction of programmed cell death, or apoptosis. Several analogs containing the 2,7-naphthyridine scaffold have been shown to induce apoptosis in cancer cells.
Nauclefine , a pentacyclic indolo[2′3′:3,4]pyrido[1,2-b]naphthyridine alkaloid, has been shown to induce apoptosis in various cancer cells and inhibit tumor xenograft growth.
NAMPT inhibitors derived from the this compound scaffold trigger apoptosis following NAD+ depletion and the accumulation of oxidative stress. This process involves mitochondrial depolarization, ATP loss, and can also lead to necrosis.
Studies on pyrazolo-naphthyridine derivatives have demonstrated that potent compounds can induce apoptosis through a mitochondrial-mediated pathway. This is characterized by a decrease in mitochondrial membrane potential and the subsequent activation of caspase-9 and caspase-3/7. These events are often preceded by cell cycle arrest and an increase in intracellular reactive oxygen species. While these derivatives are from the broader naphthyridine family, they highlight a common apoptotic mechanism that may be relevant to 2,7-naphthyridine analogs.
Inhibition of Tumor Growth (In Vivo Studies)
In the field of oncology, several analogs of naphthyridine have demonstrated notable in vivo antitumor activity. One such compound, Neuclefine, a pentacyclic derivative of indolo[2′3′:3,4]pyrido[1,2-b] nih.govnih.govnaphthyridine, has been shown to inhibit the growth of tumor xenografts nih.govmdpi.com. Similarly, research into novel 2,7-naphthyridine compounds as inhibitors of Microtubule-associated serine/threonine kinase-like (MASTL) has shown that targeting this kinase can lead to reduced tumor growth in various in vivo models nih.gov. MASTL is considered an attractive target for anticancer therapy due to its high expression in multiple cancer types and its role in mitotic progression nih.gov. Inhibition of MASTL by these compounds has been shown to selectively eliminate proliferating cancer cells nih.gov.
Another significant finding comes from the study of Bisleuconothine A, a 1,7-naphthyridine alkaloid. In preclinical studies, this compound was found to reduce tumor growth in mice with HCT116 xenografts nih.gov. These examples underscore the potential of the broader naphthyridine scaffold in the development of effective in vivo antitumor agents.
Modulation of Cell Cycle Arrest
A key mechanism through which many anticancer agents exert their effects is the disruption of the cell cycle in tumor cells. Analogs of this compound and related compounds have been shown to modulate cell cycle progression, leading to arrest at various phases.
Flow cytometry analysis of cancer cells treated with pyrazolo-pyridine and pyrazolo-naphthyridine derivatives has revealed their capability to induce cell cycle arrest in the G0/G1 phase nih.gov. This arrest is a critical step in preventing cancer cell proliferation nih.gov. Further research has indicated that the anticancer effects of some naphthyridine derivatives are linked to the inhibition of cyclin D-CDK4 and cyclin E-CDK2 complexes, which are crucial for the G1 to S phase transition nih.gov.
Other studies have pointed to the induction of G2/M phase arrest by different naphthyridine analogs. For instance, the alkaloid Erythraline was found to cause an accumulation of SiHa cervical cancer cells in the G2/M phase mdpi.com. Similarly, the flavonoid Prunetrin induced G2/M arrest in Hep3B liver cancer cells by downregulating the expression of key regulatory proteins such as CDK1/CDC2 and Cyclin B1 mdpi.com. The sesquiterpene lactone Janerin also demonstrated the ability to cause G2/M phase arrest in THP-1 human leukemic cells by decreasing the CDK1/Cyclin-B complex mdpi.com.
Table 1: Modulation of Cell Cycle by Naphthyridine Analogs and Other Compounds
| Compound/Analog Type | Cell Line(s) | Effect on Cell Cycle | Reference(s) |
|---|---|---|---|
| Pyrazolo-naphthyridine derivatives | HeLa, MCF-7 | G0/G1 arrest | nih.gov |
| Erythraline | SiHa | G2/M arrest | mdpi.com |
| Prunetrin | Hep3B | G2/M arrest | mdpi.com |
| Janerin | THP-1 | G2/M arrest | mdpi.com |
Structure-Activity Relationships in Antitumor Agents
The exploration of structure-activity relationships (SAR) is fundamental to the rational design of more potent and selective antitumor drugs. For naphthyridine derivatives, several studies have shed light on the structural features that govern their cytotoxic activity.
A three-dimensional quantitative structure-activity relationship (3D-QSAR) study utilizing comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) has provided significant insights. The 3D-QSAR contour maps from these analyses suggest that the C-1 NH and C-4 carbonyl groups of the naphthyridine ring, as well as a C-2 naphthyl ring, are important for the cytotoxic effects of these compounds against various human cancer cell lines nih.govresearchgate.net.
Further SAR studies have indicated that substitutions at different positions on the naphthyridine core can significantly impact antitumor potency. For example, it has been observed that methyl-substituted compounds at the C-6 or C-7 positions are generally more active than those substituted at the C-5 position nih.gov. In contrast, compounds with two methyl groups at both the C-5 and C-7 positions, or with no substitutions at these positions, showed substantially lower activity nih.gov. One particular compound featuring a C-7 methyl group and a C-2 naphthyl ring demonstrated the most potent activity against all tested human cancer cell lines nih.gov.
Anti-inflammatory Effects
Beyond their applications in oncology, analogs of this compound have also been investigated for their anti-inflammatory properties. This research has primarily focused on their ability to modulate the production of pro-inflammatory cytokines.
Reduction of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6)
Chronic inflammation is associated with elevated levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) mdpi.com. Several studies have demonstrated that naphthyridine analogs can effectively reduce the production of these key inflammatory mediators.
For instance, novel 1,5-naphthyridine alkaloids have been shown to decrease the production of pro-inflammatory mediators, including IL-6 and TNF-α, in lipopolysaccharide (LPS)-induced RAW 246.7 cells, with IC50 values in the micromolar range nih.gov. Similarly, certain 1,6-naphthyridine analogs have been found to significantly reduce the secretion of TNF-α and IL-6 in LPS-stimulated murine macrophages nih.gov. In vivo studies have also shown that the 1,6-naphthyridine alkaloids matrine and sophocarpine can suppress the production of TNF-α and IL-6 in mice, thereby mitigating cachexia symptoms induced by colon carcinoma nih.gov.
Neuroactive and Psychotropic Agent Research
The therapeutic potential of this compound analogs extends to the central nervous system, where they have been explored for their neuroactive and psychotropic properties.
Anticonvulsant Activity
A significant area of this research has been the investigation of the anticonvulsant activity of these compounds. Epilepsy, a common neurological disorder, often requires the development of new therapeutic agents with improved efficacy and fewer side effects nih.govmdpi.com.
Studies on a series of piperazino-substituted pyrazolo[3,4-c]-2,7-naphthyridines have shown promising anticonvulsant activity. In particular, the structure-activity relationship studies revealed that the presence of a diphenylmethyl group in the piperazine ring is beneficial for this activity nih.gov. Some of these compounds displayed high anticonvulsant activity, particularly in the pentylenetetrazol (PTZ)-induced seizure model, where they surpassed the efficacy of the well-known antiepileptic drug ethosuximide nih.gov. The anticonvulsant screening of various N-[1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydroxylamine esters also yielded several active derivatives in both the 6Hz and maximal electroshock (MES) tests nih.gov.
Sedative Effects
Research into the sedative properties of 2,7-naphthyridine derivatives has indicated potential for central nervous system depressant effects. A study involving piperazino-substituted pyrazolo[3,4-c]-2,7-naphthyridines identified that some of these compounds exhibit sedative or behavioral depressant effects alongside their primary anticonvulsant activity. nih.gov This suggests that the 2,7-naphthyridine core may contribute to a sedative pharmacophore. Furthermore, naturally occurring naphthyridine alkaloids, such as those found in certain plant species, have been traditionally used for their sedative and tranquilizing properties. For instance, some indolo nih.govnih.govnaphthyridine alkaloids are known to have sedative effects on the central nervous system. nih.gov Additionally, 3-Acetyl-2,7-naphthyridine, isolated from Valeriana officinalis, has been reported to exhibit tranquilizer activity. mdpi.com While these findings are not specific to this compound analogs, they provide a basis for further investigation into the sedative potential of this particular scaffold.
Anti-anxiety Properties
The anxiolytic potential of compounds containing the 2,7-naphthyridine moiety has been explored. In a study of piperazino-substituted pyrazolo[3,4-c]-2,7-naphthyridines, several derivatives were found to possess psychotropic effects, including anti-anxiety properties. nih.gov This suggests that the 2,7-naphthyridine framework could be a valuable template for the design of novel anxiolytic agents. A notable example from a related structural class is Veranamine, a benzo[c] nih.govnih.govnaphthyridine derivative isolated from a marine sponge, which has demonstrated anti-anxiety activity. mdpi.com These findings underscore the potential of the broader 2,7-naphthyridine family in the development of treatments for anxiety disorders.
Antidepressive Properties
The investigation of 2,7-naphthyridine analogs has also extended to their potential as antidepressants. The aforementioned study on piperazino-substituted pyrazolo[3,4-c]-2,7-naphthyridines also reported antidepressant effects for some of the synthesized compounds. nih.gov Furthermore, the natural product Veranamine, a benzo[c] nih.govnih.govnaphthyridine derivative, has shown antidepressant activity in preclinical models. mdpi.com While not direct analogs of this compound, the antidepressant-like effects observed in the structurally related 1,2,3,4-tetrahydroisoquinoline derivatives further support the potential of this type of scaffold in modulating mood. nih.govresearchgate.net
Therapeutic Potential in Neurodegenerative Diseases (e.g., Alzheimer's)
A significant area of research for tetrahydro-naphthyridine analogs is in the field of neurodegenerative diseases, particularly Alzheimer's disease. A novel 1,2,3,4-tetrahydrobenzo[b] nih.govnih.govnaphthyridine analogue has been identified as a potent phosphodiesterase 5 (PDE5) inhibitor with potential for the treatment of Alzheimer's disease. nih.govnih.gov This compound, 2-acetyl-10-((3-chloro-4-methoxybenzyl)amino)-1,2,3,4-tetrahydrobenzo[b] nih.govnih.govnaphthyridine-8-carbonitrile, demonstrated a remarkable in vitro IC50 of 0.056 nM for PDE5. nih.govnih.gov Inhibition of PDE5 is a therapeutic strategy aimed at enhancing cyclic guanosine monophosphate (cGMP) signaling, which is implicated in learning and memory processes. nih.gov In a mouse model of Alzheimer's disease, this compound was shown to increase cGMP levels in the hippocampus and improve learning and memory deficits. nih.gov This highlights the therapeutic potential of the tetrahydronaphthyridine scaffold in addressing the cognitive decline associated with neurodegenerative disorders.
Modulation of Enzymes and Receptors
Kinase Inhibitors (e.g., EP4 Receptor Antagonism, 3-phosphoinositide-dependent Kinase-1, c-Kit/VEGFR-2 Kinase, PDE5)
EP4 Receptor Antagonism: The prostaglandin E2 receptor EP4 is a target in various diseases, including cancer and inflammation. While specific research on this compound analogs as EP4 antagonists is not widely available, the broader field of EP4 antagonism is an active area of drug discovery. sci-hub.senih.govmedchemexpress.comnih.govscbt.com
3-phosphoinositide-dependent Kinase-1 (PDK1): Substituted dibenzo[c,f] nih.govnih.govnaphthyridines have been identified as novel, potent, and selective inhibitors of PDK1. nih.gov The discovery of these compounds through high-throughput screening has opened avenues for exploring the SAR of this scaffold. The crystal structure of one such analog in complex with the kinase domain of PDK1 has confirmed its binding in the active site, providing a structural basis for further optimization. nih.gov
c-Kit/VEGFR-2 Kinase: A series of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives have been designed and synthesized as inhibitors of c-Kit and VEGFR-2 kinases. nih.govmdpi.com One of the lead compounds exhibited an IC50 value of 8.5 nM against c-Kit. nih.govmdpi.com Other derivatives showed good inhibitory activity against VEGFR-2, with IC50 values as low as 31.7 nM. nih.govmdpi.com Molecular docking studies have provided insights into the binding interactions of these compounds with the kinase domains of c-Kit and VEGFR-2. mdpi.com
PDE5: As mentioned previously, 1,2,3,4-tetrahydrobenzo[b] nih.govnih.govnaphthyridine analogs have been developed as highly potent PDE5 inhibitors. nih.govnih.gov In addition to the benzonaphthyridine series, novel 2,7-naphthyridine derivatives have also been disclosed as a new structural class of potent and specific PDE5 inhibitors. nih.gov One particular 2,7-naphthyridine derivative, compound 4c (T-0156), displayed an IC50 of 0.23 nM for PDE5 and exhibited high selectivity over other PDE isoforms. nih.gov
Interactive Data Table of Kinase and Enzyme Inhibition by Naphthyridine Analogs
| Compound Class | Target | Key Compound(s) | IC50/EC30 | Reference |
| 1,2,3,4-Tetrahydrobenzo[b] nih.govnih.govnaphthyridine | PDE5 | 2-acetyl-10-((3-chloro-4-methoxybenzyl)amino)-1,2,3,4-tetrahydrobenzo[b] nih.govnih.govnaphthyridine-8-carbonitrile | 0.056 nM (IC50) | nih.govnih.gov |
| 2,7-Naphthyridine | PDE5 | 4c (T-0156) | 0.23 nM (IC50) | nih.gov |
| 2,7-Naphthyridine | PDE5 | 4c (T-0156) | 5.0 nM (EC30) | nih.gov |
| 8-Amino-2-phenyl-2,7-naphthyridin-1(2H)-one | c-Kit | Compound 9k | 8.5 nM (IC50) | nih.govmdpi.com |
| 8-Amino-2-phenyl-2,7-naphthyridin-1(2H)-one | VEGFR-2 | Compound 10r | 31.7 nM (IC50) | nih.govmdpi.com |
| Dibenzo[c,f] nih.govnih.govnaphthyridine | PDK-1 | Substituted dibenzo[c,f] nih.govnih.govnaphthyridine 1 | Potent inhibition | nih.gov |
Monoamine Oxidase Inhibition
Derivatives of 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] nih.govnih.govnaphthyridines have been synthesized and evaluated as inhibitors of monoamine oxidase (MAO). Several of these compounds were found to be MAO-B inhibitors with potency in the low micromolar range. Notably, the 1-(2-(4-fluorophenyl)ethynyl) analog achieved an IC50 of 1.35 µM for MAO-B, a value comparable to the well-known MAO-B inhibitor pargyline. nih.gov This line of research suggests that the tetrahydronaphthyridine scaffold could be a promising starting point for the development of new MAO-B inhibitors for the treatment of neurodegenerative disorders like Parkinson's disease.
Interactive Data Table of MAO-B Inhibition by Tetrahydrobenzonaphthyridine Analogs
| Compound Scaffold | Key Compound | Target | IC50 | Reference |
| 1,2,3,4-Tetrahydrobenzo[b] nih.govnih.govnaphthyridine | 1-(2-(4-fluorophenyl)ethynyl) analog | MAO-B | 1.35 µM | nih.gov |
Interaction with GABA A Receptor
Gamma-aminobutyric acid type A (GABA A) receptors are ligand-gated chloride channels that represent a primary target for modulating inhibitory neurotransmission in the central nervous system. nih.gov These receptors are composed of five subunits, with the most common arrangement being two α, two β, and one γ subunit. nih.gov The interfaces between these subunits create binding sites for various molecules. While GABA, the endogenous ligand, binds at the β+α− interfaces, other allosteric modulators like benzodiazepines interact with the α+γ2− interface. nih.gov
Research into compounds that interact with the α+β− interface has revealed a novel pharmacology. Drugs targeting this site can modulate GABA-induced currents, potentially offering more selective actions compared to traditional GABA A receptor ligands. nih.gov While specific studies focusing solely on this compound analogs' interaction with this interface are not detailed in the provided sources, the broader class of naphthyridines has been explored for activity at GABA A receptors. The complex nature of these receptors, with their multiple subtypes and binding sites, makes them a rich target for novel chemical scaffolds.
Interaction with SERT Transporter and 5-HT 1A Receptor
The serotonin transporter (SERT) and the 5-HT 1A receptor are crucial components of the serotonergic system, which is implicated in the regulation of mood and emotion. SERT is responsible for the reuptake of serotonin from the synaptic cleft, thereby controlling the duration and magnitude of serotonergic signaling. nih.gov The 5-HT 1A receptor is a G-protein-coupled receptor (GPCR) that, upon activation, typically leads to neuronal hyperpolarization and inhibition of adenylyl cyclase. nih.govfrontiersin.org
An intricate interplay exists between SERT and 5-HT 1A receptors. nih.gov Studies have shown that these two proteins can form complexes, and their interaction is significant in the context of depressive disorders. nih.govmdpi.com For instance, veranamine, a marine alkaloid containing a benzo[c] probechem.comnih.govnaphthyridine scaffold, has demonstrated affinity for serotonin receptors, specifically showing selective affinity for 5HT2B and sigma-1 receptors, and has exhibited antidepressant and antianxiety activity in mouse models. nih.gov The functional interaction between 5-HT 1A and 5-HT 7 receptors has also been a subject of study, as they are often co-expressed in brain regions associated with depression and can form heterodimers that modulate signaling pathways. nih.gov
Bombesin Receptor Subtype-3 (BRS-3) Agonism
Bombesin receptor subtype-3 (BRS-3) is an orphan G-protein-coupled receptor that has garnered attention as a potential therapeutic target for metabolic disorders like obesity and type 2 diabetes. nih.govnih.gov BRS-3 is expressed in the central nervous system and peripheral tissues, including skeletal muscle. nih.gov Activation of BRS-3 has been linked to the regulation of glucose homeostasis and energy metabolism. mdpi.com
Several synthetic agonists for BRS-3 have been developed to study its function. While the provided research does not specifically name a this compound derivative as a BRS-3 agonist, various potent and selective small-molecule and peptide agonists have been identified. These agonists have been instrumental in elucidating the receptor's role. For example, the synthetic agonist MK-5046 has been shown to stimulate HER2 and ERK phosphorylation in lung cancer cells expressing BRS-3. mdpi.com Another synthetic peptide agonist, [D-Try6,β-Ala11,Phe13,Nle14]bombesin6–14, was found to stimulate glucose transport in myocytes. nih.gov
Table 1: Examples of BRS-3 Agonists and Their Activity
| Agonist | Type | Target | EC50 / K i | Reference |
|---|---|---|---|---|
| MK-5046 | Small Molecule | hBRS-3 | EC50: 14 nM | probechem.com |
| MK-5046 | Small Molecule | hBRS-3 | K i: 3.7 nM | probechem.com |
| Compound A | Small Molecule | hBRS-3 | EC50: 250 nM | probechem.com |
| Compound A | Small Molecule | rBRS-3 | EC50: 100 nM | probechem.com |
DNA Gyrase and Topoisomerase IV Inhibition
Bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, are well-established and essential targets for antibacterial agents. nih.govnih.gov DNA gyrase is crucial for introducing negative supercoils into DNA, a process vital for DNA replication and transcription. researchgate.net Topoisomerase IV is primarily involved in decatenating interlinked daughter chromosomes following replication, allowing for proper cell division. researchgate.net Inhibition of these enzymes disrupts essential bacterial processes, leading to cell death. nih.gov
The naphthyridine core is a key pharmacophore in a class of novel bacterial topoisomerase inhibitors (NBTIs). nih.gov These agents have a distinct mode of action from fluoroquinolones, which also target these enzymes. NBTIs bind to a different pocket on the enzyme-DNA complex. researchgate.net Research into structure-activity relationships has shown that modifications to the naphthyridine scaffold, such as the replacement of a 3-fluoro-1,5-naphthyridine moiety with a 2-oxo-1,8-naphthyridine, can influence inhibitory activity against E. coli topoisomerase IV. nih.gov While topoisomerase IV is often the primary target in Gram-negative bacteria, dual targeting of both enzymes is a strategy to circumvent resistance. nih.gov
HIV Integrase and Replicant Inhibition
HIV-1 integrase is one of the three essential enzymes for viral replication, making it a prime target for antiretroviral therapy. nih.gov This enzyme catalyzes the insertion of the viral DNA into the host cell's genome, a critical step in the viral life cycle. mdpi.com Inhibitors of this process are known as integrase strand transfer inhibitors (INSTIs).
Naphthyridine-containing compounds have been successfully developed as potent HIV-1 integrase inhibitors. nih.govnih.gov Specifically, the 8-hydroxy-(1,6)-naphthyridine-7-carboxamide scaffold was identified in the potent inhibitor L-870,810. nih.gov This class of compounds acts by inhibiting the strand transfer step mediated by the integrase. nih.gov Further research has led to the development of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives that target an allosteric site on the integrase, specifically the binding site for the lens-epithelium-derived-growth-factor-p75 (LEDGF/p75). nih.gov Small molecules that bind to this site induce aberrant multimerization of the integrase enzyme, thereby inhibiting HIV-1 replication. nih.gov The emergence of drug-resistant viral strains necessitates the continued development of new agents with improved efficacy against these mutants. researchgate.net
Table 2: Activity of Naphthyridine-Based HIV Integrase Inhibitors
| Compound Class | Target Site | Mechanism of Action | Reference |
|---|---|---|---|
| 8-hydroxy-(1,6)-naphthyridine-7-carboxamides | Catalytic Site | Inhibition of strand transfer | nih.gov |
In Vivo and In Vitro Efficacy Studies
Animal Models for Disease Research
A wide array of animal models is utilized to test the efficacy of new therapeutic candidates for various diseases. In oncology, for instance, xenograft models, where human tumor cell lines are implanted into immunocompromised mice, are commonly used to evaluate the antitumor activity of compounds. mdpi.com For metabolic diseases, knockout mice, such as BRS-3 knockout mice that develop obesity and metabolic imbalances, have been instrumental in studying disease pathology and testing the effects of new drugs. nih.gov Similarly, in infectious disease research, animal models are essential for assessing the antiviral or antibacterial efficacy of novel agents. The selection of an appropriate animal model is critical for obtaining clinically relevant data. probiocdmo.com For example, the evaluation of a potent 7-methyl substituted tetrahydro- nih.govnih.govnaphthyridine derivative as an αVβ3 receptor antagonist involved pharmacokinetic profiling in multiple species and efficacy testing in an in vivo model of bone turnover. nih.gov
Cell-Based Assays
The biological activity of this compound analogs is frequently evaluated using a variety of cell-based assays to determine their potential as therapeutic agents. For instance, a series of naphthyridine derivatives were assessed for their in vitro cytotoxic effects against several human cancer cell lines, including cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3), using the MTT assay nih.govnih.gov. This colorimetric assay measures the metabolic activity of cells and is a common method for assessing cell viability and cytotoxicity.
In the context of neuroscience, G-protein-coupled inwardly rectifying potassium (GIRK) channel dose-response assays have been utilized to study the affinity and selectivity of tetrahydro-naphthyridine derivatives as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 2 (mGlu2) nih.govnih.govresearchgate.net. These assays are crucial for identifying promising ligands for neurological targets. Furthermore, to confirm the in vitro binding specificity and selectivity of radiolabeled analogs for their intended targets, autoradiography is performed on tissue sections, such as rat brain sections, to visualize the distribution of the radioligand in regions with known receptor expression nih.govresearchgate.net.
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound analogs influences their biological activity drugdesign.org. By systematically modifying the molecular structure, researchers can identify key chemical features, or pharmacophores, that are essential for the desired biological effect drugdesign.org. These studies involve creating a series of related compounds (analogs) and evaluating their activity to build a comprehensive picture of the SAR drugdesign.org. This knowledge is then used to guide the design of new compounds with improved potency, selectivity, and pharmacokinetic properties.
The biological activity of the this compound scaffold is highly dependent on the nature and position of its substituents. SAR studies have revealed that specific modifications can dramatically alter the potency and efficacy of these compounds.
For example, in the development of cytotoxic agents against cancer cell lines, the substitution pattern on the naphthyridine ring is critical. It has been shown that the C-1 NH group, the C-4 carbonyl group, and a naphthyl ring at the C-2 position were important for cytotoxicity in HeLa, HL-60, and PC-3 cancer cell lines nih.govnih.gov.
In the search for antileishmanial agents, modifications to a 7-triazolyl-8-hydroxy naphthyridine core demonstrated significant SAR. Variations to a benzyl substituent on the triazole ring, including substitutions on the phenyl group or the methylene linker, led to a roughly 10-fold decrease in potency nih.gov. Similarly, removing or methylating the 8-hydroxyl group on the naphthyridine core also resulted in a loss of antiparasitic activity nih.gov. Introducing substituents at the 5-position of the naphthyridine ring was explored as a strategy to enhance metabolic stability and potency nih.gov.
For mGlu2 negative allosteric modulators, a focused library of tetrahydro-naphthyridine carboxamide-based compounds was synthesized to evaluate the impact of different aromatic moieties tethered to the core scaffold, aiming to improve brain penetration and in vivo stability nih.gov.
Table 1: SAR of Naphthyridine Analogs in Antileishmanial Activity
Computational modeling plays a vital role in elucidating the SAR of this compound analogs. Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) are employed to correlate the chemical structures of compounds with their biological activities.
Specifically, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to build predictive 3D-QSAR models for naphthyridine derivatives against human cancer cell lines nih.govnih.gov. These models generate contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. For instance, 3D-QSAR contour maps suggested that the C-1 NH and C-4 carbonyl groups of the naphthyridine ring, along with a C-2 naphthyl ring, were crucial for cytotoxicity nih.govnih.gov.
Machine learning algorithms, including Multilinear Regression (MLR), Artificial Neural Networks (ANN), and Support Vector Machines (SVM), have also been applied to develop QSAR models. These models can effectively predict the inhibitory activity of analogs, such as 1,7-naphthyridine derivatives against the enzyme PIP4K2A nih.gov. Such computational approaches, often combined with molecular docking studies, provide structural insights into inhibitor-receptor interactions and accelerate the discovery of potent and selective compounds nih.gov.
Pharmacological Studies and Therapeutic Applications
Derivatives of the this compound scaffold have demonstrated a broad spectrum of biological activities, making them attractive candidates for pharmacological research and therapeutic development. These compounds have been investigated for various applications, including as anticancer, antimicrobial, and anti-inflammatory agents nih.govnih.govresearchgate.net. The versatility of the naphthyridine core allows for chemical modifications that can tune its properties for different biological targets.
The unique structural features of this compound analogs have positioned them as promising scaffolds for drug discovery across multiple disease areas.
Oncology : Naphthyridine derivatives have been explored as potential anticancer agents. Some analogs exhibit potent cytotoxic activity against various human cancer cell lines by mechanisms that can include the inhibition of topoisomerase II nih.govnih.gov. The core structure is also used in the synthesis of potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, which show antiproliferative activity pharmaffiliates.com. The 1,8-naphthyridine derivative, voreloxin, has been investigated in clinical trials for treating acute myeloid leukemia ekb.eg.
Neurological Disorders : Selective modulation of the metabotropic glutamate receptor 2 (mGlu2) is a therapeutic strategy for brain disorders like schizophrenia, depression, Parkinson's disease, and Alzheimer's disease nih.govresearchgate.net. Tetrahydro-naphthyridine-based compounds have been designed and synthesized as potent and selective negative allosteric modulators (NAMs) of mGlu2, representing a novel approach for treating these conditions nih.govresearchgate.net.
Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the in vivo quantification of biological targets, which is highly valuable in drug discovery and clinical research frontiersin.org. To this end, this compound analogs have been developed as PET ligands.
Specifically, a series of tetrahydro-1,7-naphthyridine-2-carboxamides were designed and radiolabeled with carbon-11 ([¹¹C]) to serve as PET tracers for imaging the mGlu2 receptor in the brain nih.govnih.gov. After synthesis and pharmacological evaluation, promising candidates were selected based on their high affinity and selectivity nih.govresearchgate.net. PET imaging studies with these tracers demonstrated good brain permeability and specific binding consistent with mGlu2 expression nih.govnih.gov. Such radioligands are crucial tools for studying the role of mGlu2 in various pathological conditions and for facilitating drug development by enabling target engagement studies in vivo nih.govresearchgate.net.
Table 2: Investigated Therapeutic Areas for Naphthyridine Analogs
Computational and Theoretical Studies
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode.
For scaffolds related to 1,2,3,4-tetrahydro-2,7-naphthyridine, molecular docking has been employed to identify potential biological targets and elucidate interaction mechanisms. For instance, derivatives of the isomeric 1,8-naphthyridine (B1210474) have been studied as potential anti-breast cancer agents through docking simulations with the human estrogen receptor. researchgate.net Similarly, docking studies on other related heterocyclic systems, such as tetrahydrothienopyridines, have been performed against targets like the adenosine (B11128) A1 receptor. mdpi.com
The predictive power of molecular docking lies in its ability to detail the specific non-covalent interactions between a ligand and the amino acid residues within the binding site of a target protein. These interactions are crucial for the stability of the ligand-receptor complex.
In a study involving substituted tetrahydro-naphthalene derivatives, which share a similar structural core, molecular docking against tyrosine kinase (PDB code: 1t46) revealed key interactions. researchgate.netnih.gov The analysis showed hydrogen bond formation with the amino acid residues Threonine 670 and Cysteine 673. nih.gov The distances of these hydrogen bonds were found to be within the range of 2.06 Å to 3.06 Å, indicating stable interactions. nih.gov Such detailed interaction mapping is fundamental for understanding the structural basis of a compound's activity and for designing more potent and selective derivatives.
By identifying the most likely biological targets for a compound, molecular docking simulations can help predict its mechanism of action. If a compound consistently docks with high affinity to a particular enzyme or receptor involved in a known disease pathway, it is hypothesized that the compound's therapeutic effect may be mediated through modulating that target.
For example, the investigation of 1,2,3,4-tetrahydro-1,7-naphthyridine (B80053) derivatives has suggested several potential mechanisms of action based on their interactions with various biological targets. Research has indicated that these compounds might induce apoptosis in cancer cells or act as antagonists for the EP4 receptor, which is implicated in inflammatory diseases. Furthermore, derivatives of the tetrahydro-naphthyridine scaffold are being evaluated as potential negative allosteric modulators of the mGlu2 receptor, which could be relevant for treating neurological disorders.
Quantum Chemical Calculations (e.g., DFT Studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. semanticscholar.org DFT studies can predict various molecular properties, such as orbital energies (HOMO and LUMO), electrostatic potential, and vibrational frequencies, which are essential for understanding a compound's stability and chemical behavior.
For the broader class of naphthyridines, DFT calculations have been instrumental. For example, studies on novel 1,8-naphthyridine derivatives have used DFT to analyze their electronic properties and correlate them with observed cytotoxic activity. researchgate.net In another study, DFT calculations were used to investigate the synthetic mechanisms and spectroscopic properties of newly synthesized pyrrolo[1',5'-a]-1,8-naphthyridine compounds. ias.ac.in These theoretical calculations supported experimental findings, such as the assignment of electronic absorption bands to specific molecular transitions. ias.ac.in While specific DFT studies on this compound are not widely reported, the application of these methods to its isomers demonstrates their utility in the field.
Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1,2,3,4-tetrahydro-2,7-naphthyridine derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular structure, including the chemical environment of individual atoms and the connectivity between them.
¹H NMR Spectroscopy: Proton NMR spectra of substituted this compound derivatives reveal characteristic signals for both the aromatic and the saturated portions of the molecule. For instance, in a study of various derivatives, the protons of the tetrahydro moiety typically appear as multiplets in the upfield region, while the aromatic protons are observed as singlets or doublets in the downfield region. The specific chemical shifts and coupling constants are highly dependent on the nature and position of the substituents.
¹³C NMR Spectroscopy: Carbon-13 NMR provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts in ¹³C NMR are indicative of the carbon's hybridization and its electronic environment. For example, the sp³-hybridized carbons of the tetrahydro ring are found at higher field strengths, whereas the sp²-hybridized carbons of the aromatic ring and any carbonyl or cyano groups are located at lower field strengths nih.gov.
A representative example from the literature is the characterization of 7-Isopropyl-3-oxo-1-pyrrolidin-1-yl-2,3,5,6,7,8-hexahydro-2,7-naphthyridine-4-carbonitrile. The ¹H NMR spectrum showed a doublet for the isopropyl methyl groups at approximately 1.07 ppm and a singlet for the CH₂ group at position 8 at 3.46 ppm. The ¹³C NMR spectrum displayed signals corresponding to the varied carbon environments within the molecule, from the isopropyl methyl carbons at around 18.07 ppm to the carbonyl carbon at 161.14 ppm nih.gov.
Interactive Data Table: ¹H and ¹³C NMR Data for a Substituted this compound Derivative nih.gov
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 7-Isopropyl-3-oxo-1-pyrrolidin-1-yl-2,3,5,6,7,8-hexahydro-2,7-naphthyridine-4-carbonitrile | 1.07 (d, 6H), 1.91-1.97 (m, 4H), 2.62-2.68 (m, 2H), 2.72-2.78 (m, 2H), 2.82 (sept, 1H), 3.46 (s, 2H), 3.53-3.60 (m, 4H), 10.53 (br s, 1H) | 18.07, 24.99, 29.19, 44.05, 48.62, 49.67, 53.37, 82.23, 105.16, 116.38, 151.57, 155.06, 161.14 |
Mass Spectrometry (e.g., LC-MS)
Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of this compound derivatives. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable as they combine the separation capabilities of liquid chromatography with the detection power of mass spectrometry.
In the analysis of 2,7-naphthyridine (B1199556) derivatives, mass spectrometry confirms the molecular weight of the synthesized compounds. The fragmentation patterns observed in the mass spectra can also provide structural information. For the parent 2,7-naphthyridine ring, a common fragmentation pathway involves the loss of HCN and C₂H₂ vscht.cz. For substituted derivatives, fragmentation often occurs initially at the substituent level vscht.cz. High-resolution mass spectrometry (HRMS) is often used to confirm the elemental formula of a compound by providing a highly accurate mass measurement.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectra of this compound derivatives exhibit characteristic absorption bands that correspond to the vibrations of specific bonds.
For example, the IR spectrum of a derivative containing a cyano group (C≡N) will show a sharp absorption band around 2200-2210 cm⁻¹ nih.gov. A carbonyl group (C=O) in a lactam ring, as seen in some derivatives, gives a strong absorption in the region of 1636-1671 cm⁻¹ nih.gov. The presence of an N-H bond in the tetrahydro-pyridine ring can be identified by a band in the region of 3222-3226 cm⁻¹ nih.gov. Stretching vibrations for C-H bonds in the aromatic ring typically appear above 3000 cm⁻¹, while those for the saturated portion are found just below 3000 cm⁻¹.
Interactive Data Table: Characteristic IR Absorption Bands for Substituted this compound Derivatives nih.gov
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |
| N-H | Stretch | 3222 - 3226 |
| C≡N | Stretch | 2201 - 2210 |
| C=O | Stretch | 1636 - 1671 |
| O-H | Stretch | 3125 - 3143 |
Ultraviolet (UV) Spectroscopy
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements (typically carbon, hydrogen, and nitrogen). The experimentally determined percentages are then compared with the calculated values for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity. For a series of synthesized this compound derivatives, elemental analysis results were reported to be in good agreement with the calculated values, typically within ±0.4%, thus confirming their proposed structures nih.gov.
Future Directions and Research Gaps
Exploration of Novel Synthetic Routes
The efficient and stereocontrolled synthesis of 1,2,3,4-tetrahydro-2,7-naphthyridine and its derivatives remains a cornerstone for future research. While classical methods exist, the development of more atom-economical, enantioselective, and diversity-oriented synthetic strategies is crucial for unlocking the full potential of this scaffold.
Future efforts are expected to focus on:
Catalytic Asymmetric Hydrogenation: Building upon the success of ruthenium-catalyzed enantioselective transfer hydrogenation for other tetrahydronaphthyridine isomers, the development of similar methods for the 2,7-naphthyridine (B1199556) core is a key objective. acs.orgnih.govnih.gov This would provide direct access to chiral this compound derivatives, which are essential for studying stereoselective biological interactions.
Novel Cyclization Strategies: The exploration of new cyclization reactions, such as intramolecular inverse electron demand Diels-Alder reactions and cobalt-catalyzed [2+2+2] cyclizations, could provide access to a wider range of substituted tetrahydro-2,7-naphthyridines. nih.govacs.org These methods offer the potential for rapid library synthesis and the introduction of diverse substitution patterns.
Rearrangement Reactions: The Smiles rearrangement has been identified as a viable method for the synthesis of certain 2,7-naphthyridine derivatives. nih.gov Further investigation into the scope and limitations of this and other rearrangement reactions could lead to novel and efficient synthetic pathways.
Modern Coupling Reactions: The use of advanced coupling techniques, such as those employing diaryliodonium salts for N-arylation, can facilitate the synthesis of complex derivatives with high efficiency and under mild conditions. nih.gov The continued application and development of such methods will be vital for creating diverse compound libraries.
| Synthetic Strategy | Potential Advantages | Relevant Isomer Examples |
| Catalytic Asymmetric Hydrogenation | Direct access to enantiomerically pure compounds. | 5,6,7,8-Tetrahydro-1,6-naphthyridine acs.orgnih.govnih.gov |
| Intramolecular Diels-Alder | Rapid construction of the core structure, potential for diversity. | 1,2,3,4-Tetrahydro-1,5-naphthyridines nih.gov |
| Smiles Rearrangement | Novel route to functionalized naphthyridines. | 1-Amino-3-oxo-2,7-naphthyridines nih.gov |
| N-Arylation with Diaryliodonium Salts | Mild conditions, high yields for complex derivatives. | 2-Phenyl-2,7-naphthyridin-1(2H)-ones nih.gov |
Discovery of New Biological Activities
The 2,7-naphthyridine scaffold is a constituent of various natural products and has been the basis for the development of compounds with a range of biological activities. nih.govnih.gov Future research will undoubtedly uncover new therapeutic applications for this compound derivatives.
Key areas for biological exploration include:
High-Throughput Screening (HTS): The synthesis of diverse libraries of this compound derivatives will enable large-scale screening against a wide array of biological targets. rsc.orgupenn.edunuvisan.com This approach is likely to identify novel activities in areas such as oncology, infectious diseases, and neuroscience.
Kinase Inhibition: Given that 2,7-naphthyridine derivatives have already shown promise as selective MET/AXL kinase inhibitors, further exploration of this scaffold against other kinase targets is a logical next step. nih.gov The structural features of the tetrahydro-2,7-naphthyridine core may offer unique binding interactions and selectivity profiles.
Antimicrobial and Antiviral Activity: The historical success of naphthyridines as antibacterial agents, such as nalidixic acid, suggests that novel tetrahydro-2,7-naphthyridine derivatives could be effective against contemporary drug-resistant pathogens. nih.gov Furthermore, their potential as antiviral agents, for instance as mimics of viral protein domains, warrants investigation.
Central Nervous System (CNS) Applications: The structural rigidity and three-dimensional character of the this compound scaffold make it an attractive framework for targeting CNS receptors and enzymes.
| Biological Target Class | Rationale for Exploration | Example from Related Scaffolds |
| Kinases | Demonstrated activity of 2,7-naphthyridinones. nih.gov | MET/AXL inhibition nih.gov |
| Bacterial DNA Gyrase | Historical success of naphthyridine antibacterials. nih.gov | Nalidixic acid nih.gov |
| Phosphodiesterases (PDEs) | Known activity of 2,7-naphthyridine derivatives. nih.gov | Potent and specific PDE5 inhibitors nih.gov |
| Viral Proteins | Potential to mimic protein domains. | HCV NS4A mimicry by 1,2,3,4-tetrahydro-1,7-naphthyridine (B80053) |
Advancements in Structure-Based Drug Design
To expedite the discovery and optimization of potent and selective drug candidates, the integration of computational methods with synthetic chemistry is essential. Structure-based drug design will play a pivotal role in guiding the development of novel this compound derivatives.
Future advancements in this area will likely involve:
Pharmacophore Modeling and Virtual Screening: The development of robust pharmacophore models based on known active compounds or the active sites of target proteins will facilitate the virtual screening of large compound libraries to identify new hits. ugm.ac.iddovepress.comnih.govfrontiersin.org
Molecular Docking and Dynamics Simulations: In silico docking studies will provide insights into the binding modes of this compound derivatives with their biological targets, enabling the rational design of analogues with improved affinity and selectivity. nih.govresearchgate.net Molecular dynamics simulations can further elucidate the dynamic nature of these interactions.
Quantitative Structure-Activity Relationship (QSAR) Studies: The development of 3D-QSAR models will help to understand the relationship between the structural features of the tetrahydro-2,7-naphthyridine scaffold and its biological activity, guiding the design of more potent compounds.
Fragment-Based Drug Discovery: The use of the this compound core as a fragment in screening campaigns could lead to the identification of novel starting points for drug discovery programs.
Development of Advanced Analytical Techniques
As the complexity of synthesized this compound derivatives increases, so does the need for sophisticated analytical methods for their characterization, purification, and analysis in biological matrices.
Future research in this area should focus on:
Chiral Separation Methods: The development of efficient and robust methods for the chiral separation of enantiomeric this compound derivatives is critical for assessing their stereospecific biological activities. scholarsresearchlibrary.comnih.govwindows.net This will likely involve the use of advanced chiral stationary phases in high-performance liquid chromatography (HPLC).
Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) techniques, such as Fourier-transform ion cyclotron resonance (FT-ICR) and tandem mass spectrometry (MS/MS), will be indispensable for the structural elucidation of novel derivatives and their metabolites. nih.govnoaa.govmdpi.com Techniques that can differentiate between isomers will be particularly valuable.
Hyphenated Techniques: The coupling of separation techniques like HPLC with spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry will provide comprehensive analytical data for complex mixtures and biological samples. nih.gov
Validated Bioanalytical Methods: For derivatives that show clinical potential, the development and validation of sensitive and specific bioanalytical methods for their quantification in biological fluids will be a prerequisite for pharmacokinetic and pharmacodynamic studies.
Clinical Translation Potential of Derivatives
The ultimate goal of medicinal chemistry research is the development of new therapeutics that can address unmet medical needs. Several naphthyridine-based compounds have already entered clinical trials, demonstrating the therapeutic potential of this class of heterocycles. acs.orgnih.gov
The clinical translation of this compound derivatives will depend on:
Identification of High-Quality Lead Compounds: Rigorous preclinical evaluation of new derivatives for their potency, selectivity, pharmacokinetic properties, and safety will be essential for identifying promising candidates for further development.
Optimization of Drug-like Properties: Medicinal chemistry efforts will need to focus on optimizing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of lead compounds to enhance their potential for oral bioavailability and minimize off-target effects. The introduction of the tetrahydro-scaffold itself can be a strategy to improve drug-like properties. acs.org
Biomarker Development: For targeted therapies, the identification and validation of predictive biomarkers will be crucial for selecting patient populations most likely to respond to treatment.
Clinical Trials: Well-designed clinical trials will be necessary to establish the safety and efficacy of any new this compound-based drug candidate in humans.
Q & A
Q. What are the common synthetic routes for 1,2,3,4-Tetrahydro-2,7-naphthyridine?
The synthesis often involves modular strategies using readily available precursors. For example, substituted bromoformylpyridines can undergo arylmagnesium bromide addition followed by Heck coupling with N-vinylphthalimide to yield alcohols, which are cyclized to form the tetrahydro-2,7-naphthyridine core . Another approach uses inverse-electron demand hetero-Diels–Alder (ihDA) reactions with 1,2,4-triazines as electron-deficient 4π-components, followed by retro-Diels–Alder (rDA) steps to generate diverse derivatives .
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?
Nuclear magnetic resonance (NMR) spectroscopy is essential for confirming regiochemistry and substitution patterns. For example, H and C NMR can distinguish between 1,2,3,4- and 5,6,7,8-tetrahydro isomers . X-ray crystallography provides definitive structural validation, as demonstrated in the analysis of hydrogenated naphthyridine derivatives . Mass spectrometry and UV spectroscopy are also used to verify molecular weight and electronic properties .
Q. What are the typical functionalization strategies for this scaffold?
Late-stage functionalization often involves cross-coupling reactions. For instance, brominated intermediates undergo Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl or heteroaryl groups . Catalytic dehydrogenation at 200°C in mesitylene converts tetrahydro derivatives to fully aromatic naphthyridines, enabling further diversification .
Advanced Questions
Q. How can regioselectivity challenges in tetrahydro-2,7-naphthyridine synthesis be addressed?
Regioselectivity depends on precursor design and reaction conditions. Using substituted bromoformylpyridines (e.g., 3-bromopicolines) ensures predictable cyclization patterns during Heck coupling . Computational modeling of transition states can guide the choice of catalysts; for example, Pd-based systems favor C–C bond formation at sterically accessible positions .
Q. What catalytic systems optimize the synthesis of enantiopure tetrahydro-2,7-naphthyridines?
Chiral phosphoramidate ligands paired with iridium catalysts enable asymmetric hydrogenation of imine intermediates, achieving high enantiomeric excess (e.g., >90% ee) . Pre-catalysts like [2f] (from P,N,P-ligand-stabilized iridium complexes) enhance activity and tolerance for functional groups such as halides and heteroaromatics .
Q. How do researchers reconcile contradictions in hydrogenation outcomes?
Hydrogenation of 2,7-naphthyridine can yield either 1,2,3,4-tetrahydro or 5,6,7,8-tetrahydro derivatives depending on the catalyst. For example, Pd/CaCO₃ in methanol selectively produces the 1,2,3,4-tetrahydro isomer (53% yield), while PtO₂ under Bouvault–Blanc conditions favors decahydro products . Reaction monitoring via in-situ IR spectroscopy helps identify intermediate species and adjust conditions .
Q. What methodologies assess the biological activity of tetrahydro-2,7-naphthyridine derivatives?
Derivatives are evaluated as arginine mimetics in integrin-binding assays (e.g., αvβ3/α5β1 inhibition) using surface plasmon resonance (SPR) . For CNS targets, histamine H₃ receptor affinity is measured via radioligand displacement, while serotonin reuptake inhibition is tested in synaptosomal preparations . Structural modifications, such as introducing morpholino or thieno groups, enhance blood-brain barrier penetration .
Q. What are the scalability challenges for multigram synthesis?
Key limitations include the cost and accessibility of starting materials. For instance, 1,6-naphthyridine precursors are expensive, but substituting them with 3-bromopicolines reduces costs without sacrificing yield . Flow chemistry systems improve scalability of ihDA/rDA sequences by enhancing heat transfer and reducing side reactions .
Q. How does computational modeling aid in structural optimization?
Density functional theory (DFT) predicts electronic effects of substituents on reactivity. For example, electron-withdrawing groups at the 7-position stabilize intermediates during cyclization, improving yields by ~20% . Molecular docking simulations guide pharmacophore design, as seen in the development of 1,2,3,4-tetrahydro-2,6-naphthyridine-based kinase inhibitors .
Q. How do synthetic approaches compare in efficiency and versatility?
The ihDA/rDA method offers broad substrate scope but requires specialized triazine precursors . In contrast, Heck coupling from bromoformylpyridines is more scalable but less tolerant of steric hindrance. A comparative study showed ihDA/rDA achieves 60–80% yields for aromatic aldehydes, while Heck coupling excels for alkyl-substituted derivatives (70–85% yields) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
